molecular formula C19H21N7O B10985145 1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10985145
M. Wt: 363.4 g/mol
InChI Key: FWZBMFDOKHGFAH-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular framework, which includes multiple heterocyclic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves a multi-step process. The initial steps often include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazolo[4,3-a]pyridine moiety. The final steps involve the attachment of the carboxamide group and the isopropyl substituent. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce fully saturated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as DNA or enzymes. For example, the compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other triazolo[4,3-a]pyridine derivatives and pyrazolo[3,4-b]pyridine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

1,3-dimethyl-6-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N7O/c1-11(2)14-9-13(17-12(3)24-25(4)18(17)21-14)19(27)20-10-16-23-22-15-7-5-6-8-26(15)16/h5-9,11H,10H2,1-4H3,(H,20,27)

InChI Key

FWZBMFDOKHGFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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